Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide: is a fluorinated surfactant known for its high surface activity, thermal stability, chemical stability, hydrophobicity, and oil repellency . This compound is utilized in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide typically involves the reaction of a fluorinated alkyl sulfonyl fluoride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used in the formulation of specialized detergents and emulsifiers for cell lysis and protein extraction .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of hydrophobic drugs .
Industry: Industrially, it is used in the production of coatings, adhesives, and sealants due to its hydrophobic and oil-repellent properties .
Mechanism of Action
The mechanism of action of Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide involves its interaction with hydrophobic and hydrophilic surfaces. The fluorinated tail provides hydrophobicity, while the sulfonamide group interacts with hydrophilic surfaces, allowing it to act as an effective surfactant. This dual interaction facilitates the formation of stable emulsions and enhances the solubility of hydrophobic compounds .
Comparison with Similar Compounds
- Tridecafluoro-N-(2-hydroxyethyl)-n-methylhexanesulfonamide
- Tridecafluoro-N-(2-hydroxyethyl)-n-ethylhexanesulfonamide
- Tridecafluoro-N-(2-hydroxyethyl)-n-butylhexanesulfonamide
Uniqueness: Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide is unique due to its specific chain length and functional groups, which provide a balance of hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring both properties, such as in surfactants and emulsifiers .
Properties
CAS No. |
85665-64-1 |
---|---|
Molecular Formula |
C11H12F13NO3S |
Molecular Weight |
485.26 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-N-propylhexane-1-sulfonamide |
InChI |
InChI=1S/C11H12F13NO3S/c1-2-3-25(4-5-26)29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h26H,2-5H2,1H3 |
InChI Key |
LTDRWTUOFBENPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.